
Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester
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Overview
Description
Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester is a chemical compound with the molecular formula C9H16NO3P and a molecular weight of 217.2 g/mol . This compound is known for its unique structural properties, which include a phosphonic acid ester group and a cyano group attached to a propenyl chain. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate cyanoalkene under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester groups can be substituted with other nucleophiles, leading to the formation of different phosphonic acid esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Agricultural Applications
Pesticide Development:
Phosphonic acid esters are significant in the synthesis of agrochemicals, particularly as intermediates in the production of pesticides. The diethyl ester form of phosphonic acid can be modified to enhance its efficacy against pests. Its ability to inhibit specific metabolic pathways in insects makes it a valuable candidate for developing environmentally friendly pest control agents.
Herbicides:
Research indicates that phosphonic acid derivatives can also be utilized in formulating herbicides. Their structural features allow for selective inhibition of enzymes involved in plant growth, thus providing a mechanism for controlling unwanted vegetation without harming desirable crops.
Pharmaceutical Applications
Antiviral Agents:
Diethyl (3-cyano-2-methylallyl)phosphonate has been explored for its potential as an antiviral agent. Studies have shown that certain phosphonic acid derivatives can inhibit viral replication by targeting viral enzymes. This compound's unique structure may enhance its ability to act against specific viruses, making it a candidate for further research in antiviral drug development.
Anti-tumor Properties:
The biological activity of phosphonic acid esters extends to anti-tumor applications. Compounds with similar structures have demonstrated potential in inhibiting cancer cell proliferation through mechanisms such as enzyme inhibition and modulation of signaling pathways involved in cell growth.
Chemical Synthesis
Synthetic Intermediates:
Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester serves as an important intermediate in organic synthesis. It can be synthesized through methods like the Michaelis-Arbuzov reaction and Kabachnik-Fields reaction, which involve the condensation of phosphorous triesters with suitable unsaturated carbonyl compounds. This versatility allows it to be used in synthesizing various organic compounds, including retinoids that are crucial for biological processes.
Biochemical Research
Enzyme Interaction Studies:
Research into the interactions between phosphonic acid esters and biological systems has provided insights into their mechanisms of action. These compounds can act as enzyme inhibitors through competitive inhibition or covalent modification, affecting metabolic pathways in organisms. The ability of these compounds to mimic natural substrates or inhibitors is particularly noteworthy, leading to altered enzyme kinetics and potential therapeutic applications.
Summary Table of Applications
Application Area | Specific Use | Mechanism/Functionality |
---|---|---|
Agriculture | Pesticides and herbicides | Inhibition of metabolic pathways in pests and plants |
Pharmaceuticals | Antiviral agents | Inhibition of viral replication |
Anti-tumor properties | Modulation of cancer cell signaling pathways | |
Chemical Synthesis | Synthetic intermediates | Used in organic synthesis reactions |
Biochemical Research | Enzyme interaction studies | Competitive inhibition or covalent modification |
Mechanism of Action
The mechanism by which phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The cyano group can participate in nucleophilic addition reactions, while the phosphonic acid ester group can form strong bonds with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester can be compared with other similar compounds, such as:
- Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, dimethyl ester
- Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, dipropyl ester
These compounds share similar structural features but differ in the alkyl groups attached to the phosphonic acid ester. The uniqueness of this compound lies in its specific reactivity and the balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Biological Activity
Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-, diethyl ester, also known as CID 53407506, is a compound that has garnered attention for its biological activity, particularly in the context of lipid metabolism and potential therapeutic applications. This article synthesizes existing research findings, case studies, and data regarding its biological effects.
Chemical Structure and Properties
The compound has the molecular formula C9H16NO3P and features a phosphonic acid functional group attached to a cyanoalkene structure. This unique configuration allows it to interact with biological systems in specific ways.
Research indicates that phosphonic acid diethyl ester acts as a lipoprotein lipase-promoting agent . It enhances lipoprotein lipase activity, which is crucial for the hydrolysis of triglycerides into free fatty acids and glycerol. This action subsequently leads to a reduction in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels .
Metabolic Pathways
The metabolism of this compound primarily occurs in the liver through ester cleavage. The major metabolic pathway involves the conversion from diethyl phosphonate to monoethyl phosphonate, catalyzed by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A. Minor pathways include hydrolysis of the amide bond by cytosolic esterases .
Lipid Metabolism
- Reduction of Plasma Triglycerides : Studies have shown that treatment with phosphonic acid diethyl ester significantly lowers triglyceride levels in plasma.
- Increase in HDL Cholesterol : The compound has been associated with increased levels of HDL cholesterol, which is beneficial for cardiovascular health.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of phosphonic acid derivatives on various cancer cell lines. For instance, diiron complexes derived from phosphonic acids were tested on MDA-MB-231 (triple-negative breast cancer) cells, demonstrating variable degrees of cytotoxicity depending on the structural modifications made to the phosphonic acid moiety .
Case Studies and Research Findings
Properties
IUPAC Name |
4-diethoxyphosphoryl-3-methylbut-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUURRZDCJCVGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=CC#N)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.